4-溴-3-异丙基苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

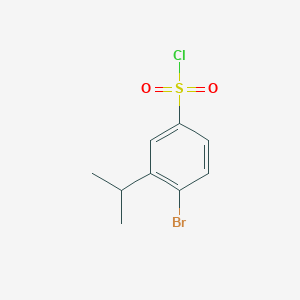

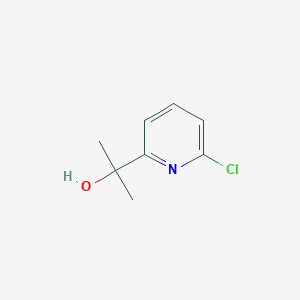

4-Bromo-3-isopropylbenzenesulfonyl chloride, commonly known as BIPS, is a chemical compound that is widely used in scientific research. It is a sulfonating agent that is used to introduce the sulfonyl group into organic molecules. BIPS is a highly reactive compound that is used in the synthesis of a variety of organic compounds.

科学研究应用

关键中间体的合成

4-Bromo-3-isopropylbenzenesulfonyl chloride 用于合成各种化合物的关键中间体。例如,它已被用于辅酶 Q10 的关键中间体的合成,展示了其在复杂有机合成过程中的效用 (Fansong Mu 等人,2011)。

分析化学中的衍生化

在分析化学中,涉及 4-Bromo-3-isopropylbenzenesulfonyl chloride 的衍生化技术改进了某些化合物的检测响应。一项研究重点介绍了其在液相色谱-质谱法中增加雌激素检测响应中的应用,展示了其在增强分析方法方面的潜力 (T. Higashi 等人,2006)。

催化和有机反应

该化合物还可以应用于催化反应。研究探索了其在钯催化的脱硫芳基化中的反应性,这对于在不切断 C-Br 键的情况下创建芳基化杂芳环非常重要,从而实现进一步的转化并展示合成化学的多功能性 (Aymen Skhiri 等人,2015)。

镍催化的交叉偶联

另一个应用是在镍催化的交叉偶联反应中,它作为复杂有机分子的合成前体或中间体。这突出了其在促进形成新键和扩展有机合成工具包中的作用 (Daniel A. Everson 等人,2014)。

酶抑制研究

它还被用于酶抑制的研究中,其中合成了新的 N-取代-(4-溴苯基)-4-乙氧基苯磺酰胺并评估了它们作为酶抑制剂的潜力,展示了该化合物在药物化学和药物开发中的相关性 (N. Riaz,2020)。

作用机制

Target of Action

The primary target of 4-Bromo-3-isopropylbenzenesulfonyl chloride is the aromatic ring of benzene . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound undergoes an electrophilic aromatic substitution reaction . This is a two-step mechanism:

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the synthesis of substituted aromatic compounds . The order in which reactions are carried out is often critical to the success of the overall scheme .

Result of Action

The result of the action of 4-Bromo-3-isopropylbenzenesulfonyl chloride is the formation of a substituted benzene ring . This can be used in the synthesis of various organic compounds, including those with biological activity .

Action Environment

The action of 4-Bromo-3-isopropylbenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the presence of other substances that can act as catalysts or inhibitors . Furthermore, the compound’s stability could be affected by factors such as pH, light, and humidity.

属性

IUPAC Name |

4-bromo-3-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPYULGRNKYCRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827327.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2827332.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2827334.png)

![8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2827337.png)

![2-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B2827338.png)

![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B2827339.png)

![methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2827345.png)